3,4-Dimethylbenzenethiol
Overview
Description
3,4-Dimethylbenzenethiol, also known as 3,4-Dimethylthiophenol, is an organic compound with the molecular formula C8H10S. It is a derivative of thiophenol, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical synthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzene (m-xylene) with sulfur in the presence of a catalyst. The reaction typically occurs under elevated temperatures and controlled conditions to ensure the selective formation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of raw materials .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3,4-Dimethylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activities, protein functions, and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzenethiol
- 2,5-Dimethylbenzenethiol
- 2,6-Dimethylbenzenethiol
- 3,5-Dimethylbenzenethiol
- 4-Methylbenzenethiol
Uniqueness
3,4-Dimethylbenzenethiol is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
3,4-dimethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCKPBAFOIONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066418 | |
Record name | Benzenethiol, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-53-8 | |
Record name | 3,4-Dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18800-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-XYLENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4F41SS351 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Dimethylbenzenethiol in the synthesis of phenothiazines?
A1: this compound serves as a crucial starting material in the multi-step synthesis of phenothiazines. Specifically, it reacts with o-halonitrobenzenes to form 2-amino-3,4-dimethyldiphenylsulfides. These sulfides then undergo formylation followed by a Smiles rearrangement to yield the desired 1,2-dimethylphenothiazines. []
Q2: How does the presence of a nitro group at the 9-position influence the properties of phenothiazines derived from this compound?
A2: Introducing a nitro group at the 9-position of these phenothiazines leads to noticeable changes in their spectroscopic properties and reactivity. For instance, the N-H stretching vibration in infrared (IR) spectroscopy shifts to a lower frequency, indicating intramolecular hydrogen bonding between the nitro group and the secondary amine (N-H…O=N). This interaction is further supported by the downfield shift of the N-H proton in proton nuclear magnetic resonance (1H NMR) spectroscopy. Additionally, 9-nitrophenothiazines exhibit a characteristic fragmentation pattern in mass spectrometry, losing an OH radical through a McLafferty rearrangement. []
Q3: Can this compound be used in the development of nanomaterials for sensing applications?
A3: Yes, this compound can function as a tagging material in the creation of surface-enhanced Raman scattering (SERS) nano-tagging particles. [] In this context, it is immobilized onto nano silver particles, which are then encapsulated within a silica shell. This approach allows for sensitive and specific detection of biomolecules.
Q4: Are there alternative applications for compounds derived from this compound beyond phenothiazines?
A4: Research demonstrates that this compound can be employed in the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines. [] This reaction proceeds through condensation and oxidative cyclization of the thiol with β-diketones in dimethyl sulfoxide. These benzothiazines can be further oxidized to form the corresponding sulfones, potentially expanding the applications of these compounds.
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